molecular formula C7H9BrNO2+ B13342401 5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine

5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine

Cat. No.: B13342401
M. Wt: 219.06 g/mol
InChI Key: PWYBFCTZFSYTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine typically involves the bromination of 3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-6-methyl-1-oxo-1,2-dihydro-1l4-pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom allows for further functionalization, while the methoxy and carbonyl groups provide sites for oxidation and reduction reactions, respectively .

Properties

Molecular Formula

C7H9BrNO2+

Molecular Weight

219.06 g/mol

IUPAC Name

5-bromo-3-methoxy-6-methyl-2H-pyridin-1-ium 1-oxide

InChI

InChI=1S/C7H9BrNO2/c1-5-7(8)3-6(11-2)4-9(5)10/h3H,4H2,1-2H3/q+1

InChI Key

PWYBFCTZFSYTMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C[N+]1=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.